(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

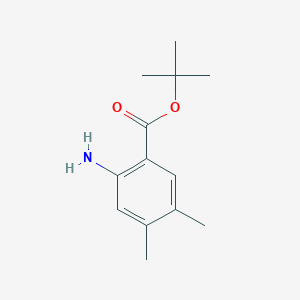

“(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol” is a chemical compound with the molecular formula C15H10F6O . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of “this compound” has been reported in several studies. For instance, an efficient synthetic process for this compound was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two phenyl rings, each substituted with trifluoromethyl groups, and a methanol group . Further structural analysis can be performed using techniques such as X-ray crystallography .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it has been used in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, a valuable chiral building block in the pharmaceutical industry . It has also been used in promoting organic transformations .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 320.230 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Applications De Recherche Scientifique

Organocatalysis in Transesterification

- Zwitterionic Salts as Organocatalysts : The reaction of 3,5-bis(trifluoromethyl)phenyl with other compounds yielded zwitterionic salts effective as organocatalysts for transesterification reactions. These salts catalyze the reaction of methyl carboxylates and alcohols in hydrocarbons under specific conditions (Ishihara, Niwa, & Kosugi, 2008).

Catalysis in Cross-Coupling and Heck Reactions

- Palladium Nanoparticles as Recoverable Catalysts : Stabilized palladium nanoparticles, formed in the reduction of palladium dichloride with methanol, were found effective and recoverable catalysts for Suzuki cross-couplings and Heck reactions. These palladium colloids are soluble in perfluorinated solvents (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Enantioselective Catalysis

- Diarylprolinol as a Ligand for Enantioselective Alkynylation : (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol was used as a ligand in catalytic enantioselective addition of terminal alkynes to cyclic imines, demonstrating high yields and excellent enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).

Synthesis of Chiral Intermediates

- Efficient Synthesis of Chiral Ethanol : (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a key intermediate for specific pharmaceuticals, was synthesized efficiently using a biocatalytic process involving asymmetric reduction (Ouyang et al., 2013).

Ionic Liquids and Photoluminescence

- Ionic Liquids and Photoluminescent Properties : Research on viologen bis{tetrakis[3,5‐bis(trifluoromethyl)phenyl]borate} salts revealed unique physical and thermal properties, including photoluminescence in both liquid and solid states (Bhowmik et al., 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .

Mode of Action

It’s worth noting that similar compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been shown to play a role in various organic transformations .

Pharmacokinetics

The molecular weight of the compound is 32023 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) have been shown to be versatile in pharmaceutical synthesis .

Action Environment

It’s worth noting that the reaction conditions can significantly affect the yield and efficiency of reactions involving similar compounds .

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8,13,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJECXTZHVDMNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2875851.png)

![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2875852.png)

![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)

![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)

![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)

![rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis](/img/structure/B2875861.png)

![4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2875863.png)

![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)